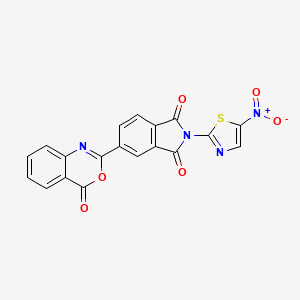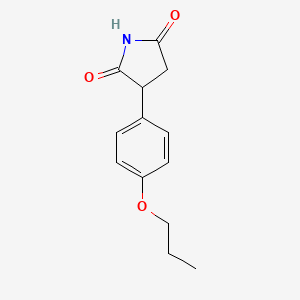
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as COPP, is a chemical compound that has been extensively researched due to its potential applications in various fields. COPP is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
作用機序
The mechanism of action of 4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can lead to apoptosis in cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels. In addition, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues.
実験室実験の利点と制限
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and bacteria, as well as its ability to inhibit enzyme activity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be considered when designing experiments using this compound.
将来の方向性
There are several future directions for research on 4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, including the investigation of its potential applications in drug development, the optimization of its synthesis methods, and the elucidation of its mechanism of action. Furthermore, the development of novel derivatives of this compound with improved solubility and reduced toxicity is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its potential as a therapeutic agent.
合成法
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide can be synthesized using various methods, including the reaction of 4-chlorobenzohydrazide with acetylacetone and benzaldehyde, as well as the reaction of 4-chlorobenzohydrazide with chalcone. These methods have been optimized to obtain high yields of this compound with good purity. The synthesis of this compound has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been extensively investigated for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its antimicrobial activity, where it has shown potent activity against various bacteria and fungi. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
特性
IUPAC Name |
4-chloro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-8-6-13(7-9-14)16(21)19-18-11-10-15(20)12-4-2-1-3-5-12/h1-11,18H,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFVGSZWIKRER-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)

![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)


![diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B5014421.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)
![tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)](/img/structure/B5014444.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5014451.png)